

Unveiling the Biological Potential of 4-Methoxy-2-nitroaniline Derivatives: A Comparative Guide

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Compound of Interest		
Compound Name:	4-Methoxy-2-nitroaniline	
Cat. No.:	B140478	Get Quote

For researchers, scientists, and drug development professionals, **4-Methoxy-2-nitroaniline** has emerged as a valuable scaffold in the synthesis of novel compounds with significant biological activities. This guide provides a comparative overview of the biological performance of its derivatives, with a focus on their anticancer and antimicrobial properties, supported by available experimental data and detailed protocols.

The core structure of **4-Methoxy-2-nitroaniline**, a substituted aniline, serves as a crucial intermediate in the manufacturing of pharmaceuticals, dyes, and pigments.[1] Its derivatives have been explored for a range of therapeutic applications, leveraging the electronic properties of the methoxy and nitro groups to interact with biological targets. This guide synthesizes findings from various studies to offer a comparative analysis of these derivatives.

Anticancer Activity: A Comparative Look at Methoxy-Aniline Containing Compounds

While direct comparative studies on a wide range of simple **4-Methoxy-2-nitroaniline** derivatives are limited in publicly available research, the broader class of compounds incorporating the methoxy-aniline moiety has shown significant promise in anticancer research. Below is a summary of the cytotoxic activities of related quinoline and quinoxaline derivatives, which utilize methoxy-aniline structures in their synthesis.

Quantitative Anticancer Data



The following tables summarize the in vitro cytotoxic activity of various compounds containing a methoxy-aniline substructure against different cancer cell lines. The half-maximal inhibitory concentration (GI50 or IC50) values are presented to facilitate comparison.

Table 1: Cytotoxic Activity of 4-Anilino-2-phenylquinoline Derivatives

Compound	Mean Gl50 (μM)	Most Sensitive Cell Lines	GI50 (μM) in Sensitive Lines
4-(4- Acetylphenylamino)-6- methoxy-2- phenylquinoline	3.89	NCI-H226, MDA-MB- 231/ATCC, SF-295	0.94, 0.04, <0.01
Oxime Derivative of above	3.02	-	-
Methyloxime Derivative of above	3.89	-	-
Data synthesized from a study on 4-anilino-2- phenylquinoline derivatives, which incorporate a methoxy-aniline component.[2]			

Table 2: Cytotoxic Activity of Quinoxaline Derivatives



Compound	IC50 against A549 cells (μM)	IC50 against Hs68 (normal) cells (μΜ)
Compound 4m	9.32 ± 1.56	9.29 ± 1.25
5-Fluorouracil (control)	4.89 ± 0.20	3.08 ± 1.40
These quinoxaline derivatives were synthesized to assess their activity against human non-small-cell lung cancer cells and demonstrate the potential of related structures. [3]		

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

Synthesis of 4-Anilino-2-phenylquinoline Derivatives

The synthesis of the 4-anilino-2-phenylquinoline derivatives involved a multi-step process. A key step is the reaction of the appropriate aniline with a quinoline precursor. The steric hindrance at the C(3) position of the quinoline ring was found to be a critical factor influencing cytotoxicity, with a free carboxylic acid group at this position rendering the compounds inactive.

[2] A hydrogen-bonding accepting group at the C(4) position of the 4-anilino moiety was deemed crucial for the observed cytotoxicity.[2]

Cytotoxicity Evaluation using MTT Assay

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

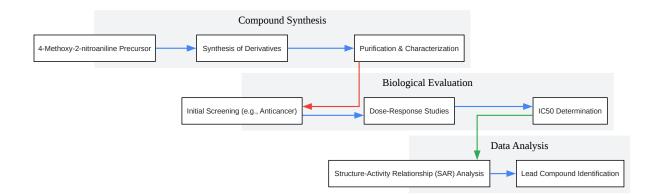


- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
- MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
- Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent like DMSO.
- Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

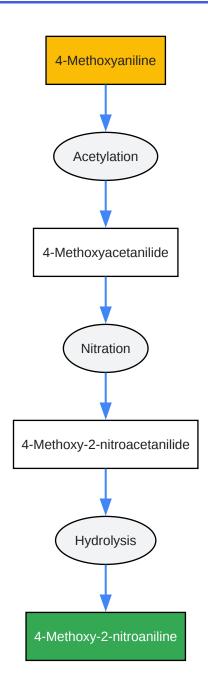
Signaling Pathways and Experimental Workflows

To visualize the relationships and processes involved in the biological evaluation of these compounds, the following diagrams are provided.









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References



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